(3S)-3-Amino-4,4-dimethyloxolan-2-one
Description
(3S)-3-Amino-4,4-dimethyloxolan-2-one (CAS 86096-11-9) is a chiral heterocyclic compound with the molecular formula C₆H₁₁NO₂. It features a five-membered oxolane (tetrahydrofuran) ring substituted with an amino group at the 3-position and two methyl groups at the 4,4-positions . Its hydrochloride derivative (CAS 42417-41-4, C₆H₁₂ClNO₂) is a salt form commonly used in research due to enhanced stability and solubility . The compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications, owing to its reactive amino group and stereochemical properties.
Properties
CAS No. |
157717-59-4 |
|---|---|
Molecular Formula |
C6H11NO2 |
Molecular Weight |
129.16 g/mol |
IUPAC Name |
(3S)-3-amino-4,4-dimethyloxolan-2-one |
InChI |
InChI=1S/C6H11NO2/c1-6(2)3-9-5(8)4(6)7/h4H,3,7H2,1-2H3/t4-/m1/s1 |
InChI Key |
FTLXLFPMDCOABE-SCSAIBSYSA-N |
SMILES |
CC1(COC(=O)C1N)C |
Isomeric SMILES |
CC1(COC(=O)[C@H]1N)C |
Canonical SMILES |
CC1(COC(=O)C1N)C |
Synonyms |
2(3H)-Furanone,3-aminodihydro-4,4-dimethyl-,(3S)-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Functional Group Variations: Hydroxy vs. Amino Derivatives
L-(+)-Pantolactone (CAS 5405-40-3, (3S)-3-hydroxy-4,4-dimethyloxolan-2-one) shares the oxolane core and 4,4-dimethyl substitution but replaces the amino group with a hydroxyl group. This structural difference significantly alters reactivity:
- L-(+)-Pantolactone is widely employed in chiral synthesis, such as in the production of pantothenic acid (vitamin B5) derivatives, due to its hydroxyl group enabling esterification or glycosylation .
- In contrast, the amino group in (3S)-3-Amino-4,4-dimethyloxolan-2-one facilitates nucleophilic reactions (e.g., peptide coupling) and coordination chemistry, making it suitable for drug precursor synthesis .
Table 1: Functional Group Comparison
| Compound | Functional Group | Key Applications |
|---|---|---|
| This compound | Amino (-NH₂) | Drug intermediates, coordination chemistry |
| L-(+)-Pantolactone | Hydroxy (-OH) | Chiral synthesis, vitamin B5 derivatives |
Substituent Position and Steric Effects
3-Amino-5,5-dimethyloxolan-2-one hydrochloride (CAS 157717-59-4) differs in the placement of dimethyl groups (5,5 vs. 4,4). This positional isomerism impacts steric hindrance and ring strain:
Table 2: Substituent Position Comparison
| Compound | Substituent Positions | Molecular Formula |
|---|---|---|
| This compound | 4,4-dimethyl | C₆H₁₁NO₂ |
| 3-Amino-5,5-dimethyloxolan-2-one HCl | 5,5-dimethyl | C₆H₁₂ClNO₂ |
Complex Substituents: Aryl-Modified Analogs
(3S,4S)-3,4-Bis[(3-methoxyphenyl)methyl]oxolan-2-one (CAS 78473-70-8) incorporates bulky methoxyphenyl groups. This modification:
Pharmacological Potential: Comparison with Bioactive Analogs
(S)-3-Amino-4,4-dihalocyclopent-1-enecarboxylic acids (), though structurally distinct, share an amino group and demonstrate selective inhibition of human ornithine aminotransferase. This suggests that this compound could similarly target enzyme-active sites, particularly in metabolic pathways .
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